2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-Dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring is often formed by the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or resistance to degradation. It could also be used in the formulation of agricultural chemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and thiazole rings could facilitate binding to metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-thiazole-5-carboxamide: Lacks the thiadiazole ring, which may reduce its bioactivity.
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide: Lacks the dimethyl groups, potentially altering its chemical reactivity and biological activity.
2,4-Dimethyl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide: Similar but without the propyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the thiadiazole and thiazole rings, along with the specific substituents (dimethyl and propyl groups), makes 2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide unique
Properties
Molecular Formula |
C11H14N4OS2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H14N4OS2/c1-4-5-8-14-15-11(18-8)13-10(16)9-6(2)12-7(3)17-9/h4-5H2,1-3H3,(H,13,15,16) |
InChI Key |
WPVVOAHPXLQJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
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